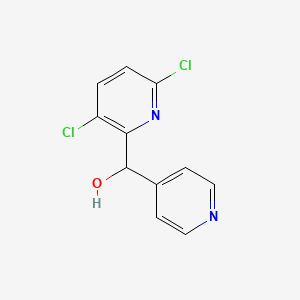

(3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

Cat. No. B8290858

M. Wt: 255.10 g/mol

InChI Key: KQNYTXLCRANEGS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07399775B2

Procedure details

Triethylamine (208 μl, 1.89 mmol) and thionyl chloride (138 μl, 1.89 mmol) were added to a solution of (3,6-dichloropyridin-2-yl) (pyridin-4-yl)methanol (161 mg, 0.631 mmol) in methylene chloride (10 ml). After stirring at room temperature for 4 hours, the reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue thus obtained. The resulting mixture was washed successively with a saturated aqueous solution of sodium bicarbonate and brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue thus obtained was dissolved in acetonitrile (10 ml), followed by the addition of 4-chlorobenzenethiol (137 mg, 0.947 mmol) and potassium carbonate (131 mg, 0.947 mmol). Under nitrogen atmosphere, the reaction mixture was stirred at room temperature for 2 days and then at 60° C. for 4 days. The reaction mixture was cooled to room temperature and then, concentrated under reduced pressure. Ethyl acetate was added to the residue thus obtained. The mixture was washed successively with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. A fraction obtained from the eluate with 40% ethyl acetate/hexane was concentrated under reduced pressure. The residue thus obtained was dissolved in methanol (10 ml) and to the resulting solution, were added a 30% aqueous hydrogen peroxide solution and hexaammonium heptamolybdate tetrahydrate (73 mg). The reaction mixture was stirred at room temperature for 5 hours. Methanol was distilled off under reduced pressure. A saturated aqueous solution of sodium bicarbonate was added to the concentrated solution thus obtained, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. A fraction obtained from the eluate with methanol:methylene chloride (=1:80) was concentrated under reduced pressure, whereby the title compound (49 mg, 0.118 mmol, 19%) was obtained as a white solid.

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Quantity

161 mg

Type

reactant

Reaction Step Five

[Compound]

Name

hexaammonium heptamolybdate tetrahydrate

Quantity

73 mg

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.[S:8](Cl)(Cl)=[O:9].[Cl:12][C:13]1[C:14]([CH:20]([C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)O)=[N:15][C:16]([Cl:19])=[CH:17][CH:18]=1.[Cl:28][C:29]1[CH:34]=[CH:33][C:32](S)=[CH:31][CH:30]=1.C(=O)([O-])[O-:37].[K+].[K+].OO>C(Cl)Cl.C(#N)C.CO.C(OCC)(=O)C.CCCCCC>[Cl:12][C:13]1[C:14]([CH:20]([S:8]([C:32]2[CH:33]=[CH:34][C:29]([Cl:28])=[CH:30][CH:31]=2)(=[O:9])=[O:37])[C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)=[N:15][C:16]([Cl:19])=[CH:17][CH:18]=1 |f:4.5.6,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

208 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

138 μL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

161 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC(=CC1)Cl)C(O)C1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

137 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)S

|

|

Name

|

|

|

Quantity

|

131 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

[Compound]

|

Name

|

hexaammonium heptamolybdate tetrahydrate

|

|

Quantity

|

73 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at room temperature for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate was added to the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting mixture was washed successively with a saturated aqueous solution of sodium bicarbonate and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue thus obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Under nitrogen atmosphere, the reaction mixture was stirred at room temperature for 2 days

|

|

Duration

|

2 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 60° C. for 4 days

|

|

Duration

|

4 d

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate was added to the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

The mixture was washed successively with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue thus obtained

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue thus obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 5 hours

|

|

Duration

|

5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Methanol was distilled off under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A saturated aqueous solution of sodium bicarbonate was added to the concentrated solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue thus obtained

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC(=CC1)Cl)C(C1=CC=NC=C1)S(=O)(=O)C1=CC=C(C=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.118 mmol | |

| AMOUNT: MASS | 49 mg | |

| YIELD: PERCENTYIELD | 19% | |

| YIELD: CALCULATEDPERCENTYIELD | 18.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |